

An In-depth Technical Guide to 2-(Benzylloxy)benzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Benzylloxy)benzoyl chloride**

Cat. No.: **B1278779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **2-(benzylloxy)benzoyl chloride**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

2-(Benzylloxy)benzoyl chloride, with the IUPAC name 2-(phenylmethoxy)benzoyl chloride, is a versatile chemical intermediate. Its core quantitative data are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	4349-62-6 [1]
Molecular Formula	C ₁₄ H ₁₁ ClO ₂ [1] [2]
Molecular Weight	246.69 g/mol [1] [2]
Appearance	Solid [3]
Melting Point	63-68 °C
Boiling Point	377.3±17.0 °C (Predicted)
Density	1.230±0.06 g/cm ³ (Predicted)
Canonical SMILES	C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl
InChI Key	ITDFRSCTQXOUAC-UHFFFAOYSA-N

Molecular Structure and Properties

2-(Benzyl)benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride moiety substituted at the ortho position with a benzyloxy group. This dual functionality, an acyl chloride and an ether, makes it a valuable reagent in organic synthesis.[\[4\]](#) The presence of the reactive acyl chloride group allows for facile nucleophilic acyl substitution reactions, while the benzyloxy group can be manipulated in subsequent synthetic steps. The compound is sensitive to moisture and will hydrolyze to form 2-(benzyloxy)benzoic acid and hydrochloric acid.[\[4\]](#)

Synthesis of 2-(Benzyl)benzoyl Chloride

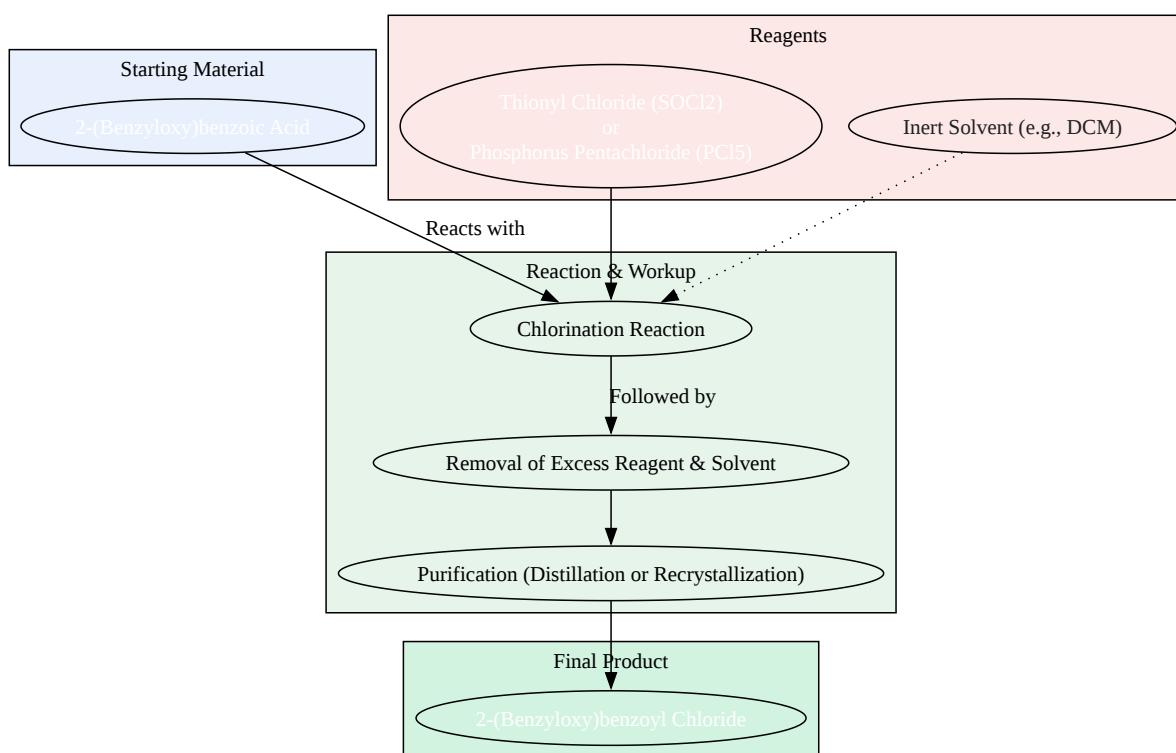
The primary and most direct method for the synthesis of **2-(benzyloxy)benzoyl chloride** is the chlorination of 2-(benzyloxy)benzoic acid. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common.[\[2\]](#)[\[5\]](#)

Experimental Protocol: Synthesis from 2-(Benzyl)benzoic Acid with Thionyl Chloride

This protocol describes a general procedure for the preparation of **2-(benzyloxy)benzoyl chloride** using thionyl chloride, a widely used and effective chlorinating agent for carboxylic acids.

Materials:

- 2-(Benzyl)benzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Catalytic amount of N,N-dimethylformamide (DMF) (optional)


Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Reflux condenser with a drying tube
- Dropping funnel
- Heating mantle
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(benzyloxy)benzoic acid in anhydrous dichloromethane.
- Optionally, add a catalytic amount of N,N-dimethylformamide (a few drops).
- Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension via a dropping funnel at room temperature.
- After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO_2) evolution.

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
- The crude **2-(benzyloxy)benzoyl chloride** can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

[Click to download full resolution via product page](#)

Spectroscopic Characterization

Note: Specific experimental spectroscopic data for **2-(benzyloxy)benzoyl chloride** is not readily available in public databases. The following are predicted characteristic signals based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-(benzyloxy)benzoyl chloride** is expected to show characteristic signals for the aromatic protons of both the benzoyl and benzyl groups, as well as a singlet for the benzylic methylene protons.

¹³C NMR Spectroscopy

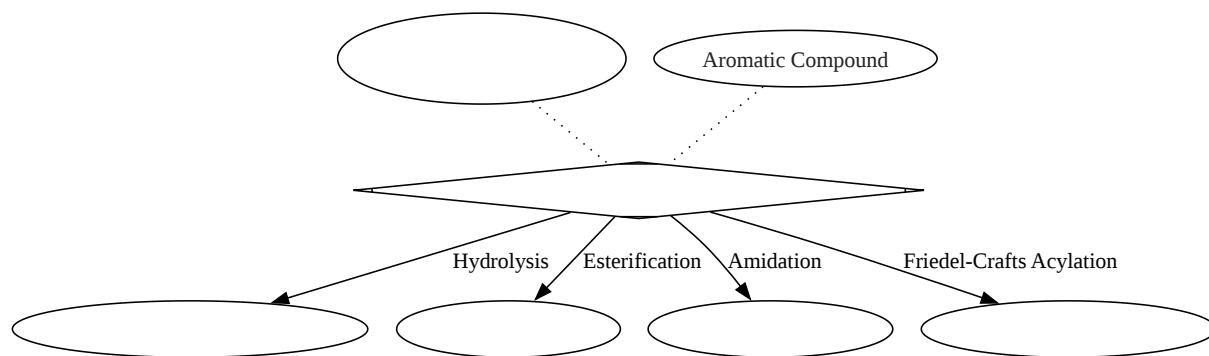
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acyl chloride, the carbons of the two aromatic rings, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The most prominent and characteristic absorption band would be the strong C=O stretching vibration of the acyl chloride, typically found in the region of 1770-1815 cm⁻¹. Other significant absorptions would include C-O stretching for the ether linkage and C-H stretching for the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of **2-(benzyloxy)benzoyl chloride**. Common fragmentation patterns would involve the loss of the chlorine atom and cleavage of the benzylic ether bond.


Chemical Reactivity and Applications

2-(Benzyl)benzoyl chloride is a reactive intermediate that participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Nucleophilic Acyl Substitution

The acyl chloride functionality is highly susceptible to attack by nucleophiles. This allows for the synthesis of a wide range of derivatives:

- Hydrolysis: Reacts with water to form 2-(benzyl)benzoic acid.[4]
- Esterification: Reacts with alcohols to yield the corresponding esters.[4]
- Amidation: Reacts with primary or secondary amines to form amides.
- Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-(benzyl)benzoyl group onto another aromatic ring.[4]

[Click to download full resolution via product page](#)

Applications in Drug Development

The structural motif of **2-(benzyl)benzoyl chloride** is found in various compounds of medicinal interest. Its ability to serve as a scaffold for introducing both an acyl and a benzyl group makes it a useful starting material in the synthesis of complex molecules with potential

therapeutic applications. Research has suggested that some derivatives may exhibit anti-cancer properties.^[4]

Safety and Handling

2-(Benzyl)benzoyl chloride is a corrosive and moisture-sensitive compound.^[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.^[4] Due to its reactivity with water, it is crucial to use anhydrous solvents and techniques when handling this reagent to prevent its decomposition.^[4]

This technical guide provides a foundational understanding of **2-(benzyl)benzoyl chloride**. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(benzyl)benzoyl chloride | 4349-62-6 [chemicalbook.com]
- 2. 2-(benzyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(Benzyl)benzoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. Buy 2-(Benzyl)benzoyl chloride | 4349-62-6 [smolecule.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Benzyl)benzoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278779#2-benzylbenzoylchloride-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com